{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol
Description
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol is a bicyclic organic compound featuring a norbornane skeleton (bicyclo[2.2.1]heptane) with a methoxy group at the 4-position and a hydroxymethyl group at the 1-position. Its molecular formula is C₉H₁₆O₂, with a molecular weight of 170.25 g/mol (CAS: 94994-19-1) . The methoxy group enhances solubility in polar solvents, while the hydroxymethyl group provides a handle for further derivatization.
Properties
Molecular Formula |
C9H16O2 |
|---|---|
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(4-methoxy-1-bicyclo[2.2.1]heptanyl)methanol |
InChI |
InChI=1S/C9H16O2/c1-11-9-4-2-8(6-9,7-10)3-5-9/h10H,2-7H2,1H3 |
InChI Key |
LCKGAUHAYMDABW-UHFFFAOYSA-N |
Canonical SMILES |
COC12CCC(C1)(CC2)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:
Starting Material: The synthesis begins with a suitable bicyclic precursor, such as norbornene.
Hydroxylation: The hydroxyl group is introduced via a hydroxylation reaction, often using oxidizing agents like osmium tetroxide or potassium permanganate.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient and scalable synthesis. The use of catalysts and optimized reaction conditions can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde using reagents like chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The compound can undergo reduction reactions to form various derivatives, such as alcohols or alkanes, using reagents like lithium aluminum hydride (LiAlH4).
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, PCC, potassium permanganate.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Methanol, strong bases like sodium hydride.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Various functionalized derivatives.
Scientific Research Applications
{4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with specific molecular targets. The methoxy and hydroxyl groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways and processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional analogs of {4-Methoxybicyclo[2.2.1]heptan-1-yl}methanol vary in substituents, ring systems, and applications. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
*Note: Formula inferred from substituents; conflicting data in may require verification.
Key Observations
Ring Strain and Reactivity: The bicyclo[2.2.1] system (norbornane) in the target compound exhibits higher ring strain compared to bicyclo[2.2.2] analogs (e.g., {4-Methoxybicyclo[2.2.2]octan-1-yl}methanol), making it more reactive in ring-opening or functionalization reactions . The oxabicyclo derivative () replaces a carbon with oxygen, altering electronic properties and hydrogen-bonding capacity .
Functional Group Impact: Methoxy vs. Amino: The methoxy group in the target compound provides electron-donating effects, while the amino group in (4-Aminobicyclo[2.2.2]octan-1-yl)methanol introduces basicity and nucleophilicity, suitable for coordination chemistry . Sulfonyl Chloride: The sulfonyl chloride in (1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)methanesulfonyl chloride enables electrophilic substitutions, widely used in peptide coupling and chiral resolution .
Fluorinated derivatives () leverage fluorine’s electronegativity to improve metabolic stability and membrane permeability .
Synthetic Utility: The tosylate derivative (Bicyclo[2.2.1]heptane-1-methanol, 4-fluoro-, 4-methylbenzenesulfonate, CAS 88888-32-8) serves as a leaving group in SN2 reactions, with a reported synthesis yield of 90% . The azabicyclo compound () is a key intermediate in synthesizing protease inhibitors due to its nitrogen-containing scaffold .
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